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Executive Summary

Iberdomide (formerly CC-220) is a potent, orally bioavailable, novel Cereblon E3 Ligase
Modulatory Drug (CELMoD) that represents a significant advancement in the field of targeted
protein degradation.[1] Building upon the legacy of immunomodulatory drugs (IMiDs) like
lenalidomide and pomalidomide, iberdomide was rationally designed for enhanced binding
affinity to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This heightened affinity leads to more
efficient and profound degradation of key lymphoid transcription factors, Ikaros (IKZF1) and
Aiolos (IKZF3), which are critical for the survival of malignant cells in hematological cancers
such as multiple myeloma.[3][4] This technical guide provides an in-depth overview of the
discovery, mechanism of action, key experimental data, and clinical development of
iberdomide.

Introduction: The Evolution from IMiDs to CELMoDs

The therapeutic success of thalidomide and its analogs, lenalidomide and pomalidomide,
established the principle of modulating the CRBN E3 ligase complex to induce the degradation
of specific protein targets. However, the development of resistance to these agents
necessitated the creation of next-generation compounds with improved potency and efficacy,
even in resistant settings. CELMoDs are a class of compounds purposefully designed to bind
to CRBN with higher affinity and specificity than their predecessors. Iberdomide is a first-in-
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class, single-enantiomer CELMoD that emerged from these efforts, showing potent antitumor
and immunostimulatory activities.

Mechanism of Action: Enhanced Ubiquitin-Mediated
Degradation

Iberdomide’'s mechanism of action is centered on the ubiquitin-proteasome system. It acts as
a "molecular glue," binding to the CRBN substrate receptor of the Cullin-4 RING E3 ubiquitin
ligase (CRL4-CRBN) complex. This binding event alters the substrate specificity of the
complex, inducing the recruitment of neosubstrates Ikaros and Aiolos.

Once recruited, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex. This
polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S
proteasome. The degradation of these transcription factors disrupts the c-Myc/IRF4 axis, which
is crucial for myeloma cell proliferation and survival, and exerts potent immunostimulatory
effects by modulating T-cell and NK-cell activity.

The key differentiator for iberdomide is its high binding affinity for CRBN, which is over 20-fold
higher than that of lenalidomide and pomalidomide. This leads to a more stable and efficient
CRBN-drug-substrate complex, resulting in faster and more profound degradation of Ikaros and
Aiolos.
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Iberdomide’'s mechanism of action on the CRL4-CRBN E3 ligase complex.
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Quantitative Data Summary

Iberdomide's superior potency compared to earlier IMiDs is evident across various assays.
The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Preclinical Potency and Binding Affinity

Iberdomide . . . .
Parameter Pomalidomide Lenalidomide Reference(s)
(CC-220)
CRBN Binding
~60 nM >1 uM >1 uM
(ICs0)
Aiolos
Degradation ~0.5nM - -
(ECs0)
Ikaros
Degradation ~1.0 nM - -
(ECso)
Anti-dsDNA
~10 nM - -

Inhibition (ICso)

Table 2: Pharmacokinetic Properties in Healthy Subjects (Single Dose)

Parameter Value Reference(s)
Terminal Half-Life (t¥%) 9-13 hours
Time to Cmax (Tmax) 2-4 hours

_ _ Linear exposure from 0.1 to 6
Dose Proportionality
mg

Table 3: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)
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Study / . .
Patient Population

Overall Response
Reference(s)

Combination Rate (ORR)
CC-220-MM-001 Heavily pretreated
32.2%

(Phase Ib/lla) RRMM
Iberdomide + )

IMiD-refractory RRMM  35.3%
Dexamethasone
12D Study (Phase II) Elderly, first relapse 65%

Iberdomide +

Ixazomib + Dex

EXCALIBER-RRMM RRMM after 1-2 prior

(Phase 111) lines

Statistically significant
improvement in MRD

negativity

Iberdomide +

Daratumumab + Dex

Key Experimental Protocols

The characterization of CELMoDs like iberdomide relies on a suite of biochemical and cellular

assays.

Cereblon Binding Assay

A competitive Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is commonly

used to determine the binding affinity of a compound to CRBN.

e Principle: This assay measures the displacement of a fluorescently labeled tracer from a

tagged CRBN protein by the unlabeled test compound (iberdomide).

o Methodology:

o A biotinylated CRBN-DDB1 complex is bound to a streptavidin-terbium donor fluorophore.

o A fluorescently labeled thalidomide analog (tracer) is added, which binds to CRBN,

bringing a fluorescent acceptor into proximity with the donor, generating a FRET signal.
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o Increasing concentrations of iberdomide are added, which compete with the tracer for
binding to CRBN.

o The displacement of the tracer leads to a decrease in the FRET signal.

o The ICso value is calculated from the dose-response curve, representing the concentration
of iberdomide required to displace 50% of the tracer.

Cellular Substrate Degradation Assay

This assay quantifies the reduction of Ikaros and Aiolos protein levels within cells following
treatment with iberdomide.

e Principle: Western blot or flow cytometry is used to measure target protein levels in cell
lysates or intact cells.

e Methodology (Flow Cytometry):
o Peripheral blood mononuclear cells (PBMCs) or multiple myeloma cell lines are cultured.

o Cells are treated with a dose range of iberdomide or a vehicle control (e.g., DMSO) for a
specified time (e.g., 18 hours).

o Cells are harvested, fixed, and permeabilized to allow antibody access to intracellular
proteins.

o Cells are stained with fluorescently labeled antibodies specific for Ikaros and Aiolos, as
well as cell surface markers (e.g., CD19 for B cells, CD3 for T cells).

o The mean fluorescence intensity (MFI) of the Ikaros and Aiolos signals is measured by
flow cytometry.

o The ECso value is determined as the concentration of iberdomide that causes a 50%
reduction in the target protein's MFI.
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Generalized workflows for key CELMoD characterization assays.

Drug Discovery and Clinical Development Pathway

The development of iberdomide followed a structured path from initial concept to late-stage
clinical trials.

o Target Identification & Validation: Building on the known mechanism of IMiDs, CRBN was the
validated target. The goal was to create a compound with superior CRBN binding and
subsequent degradation of Ikaros and Aiolos.

o Lead Optimization: Chemical structures were modified to enhance interactions with the
CRBN binding pocket, leading to the identification of iberdomide (CC-220) as a potent,
single-enantiomer candidate.

» Preclinical Studies: In vitro and in vivo models demonstrated iberdomide's potent anti-
myeloma activity, especially in IMiD-resistant cell lines, and its immunostimulatory effects.

o Phase I/l Clinical Trials: First-in-human studies (e.g., CC-220-MM-001) established the
safety, tolerability, pharmacokinetics, and pharmacodynamics of iberdomide, and showed
promising antitumor activity in heavily pretreated patients with multiple myeloma and
systemic lupus erythematosus.
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¢ Phase Il Clinical Trials: Large, randomized trials like EXCALIBER-RRMM were initiated to
compare iberdomide-based combinations against standard-of-care regimens, with primary
endpoints including progression-free survival and minimal residual disease (MRD) negativity.
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Logical flow of Iberdomide's development process.
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Conclusion

Iberdomide is a paradigm of rational drug design in the field of targeted protein degradation.
By significantly enhancing binding affinity to Cereblon, it achieves more potent and complete
degradation of the oncogenic transcription factors lkaros and Aiolos. Preclinical data and
maturing clinical trial results have demonstrated its potential to overcome resistance to
previous generations of immunomodulatory agents, positioning iberdomide as a cornerstone
of future combination therapies for multiple myeloma and a promising agent for autoimmune
diseases like systemic lupus erythematosus. Its development provides a clear blueprint for the
continued evolution of CELMoDs as a powerful therapeutic modality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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